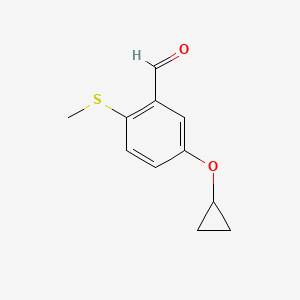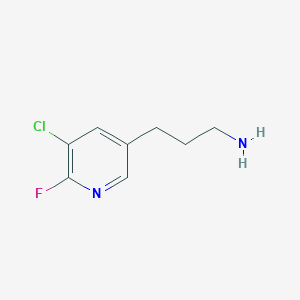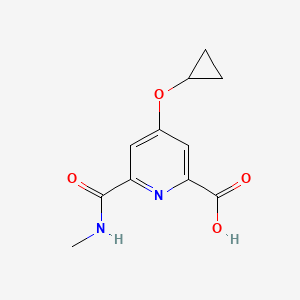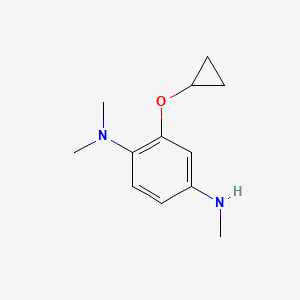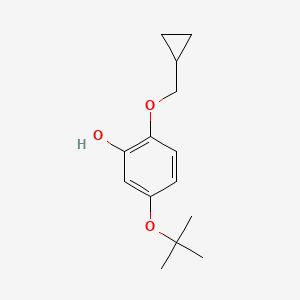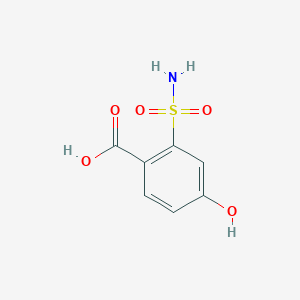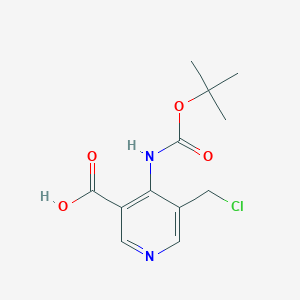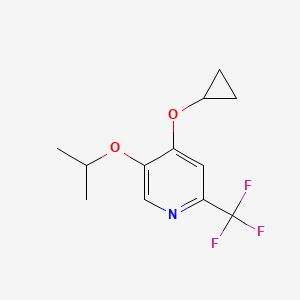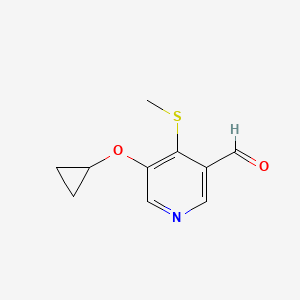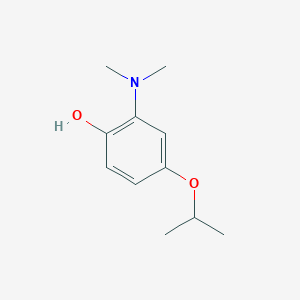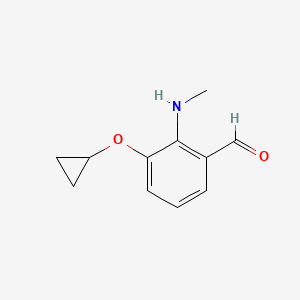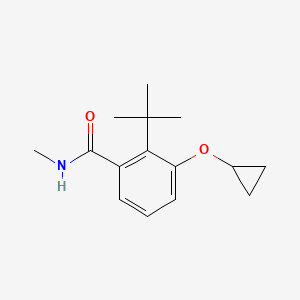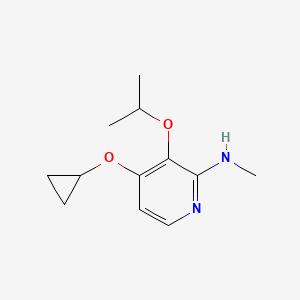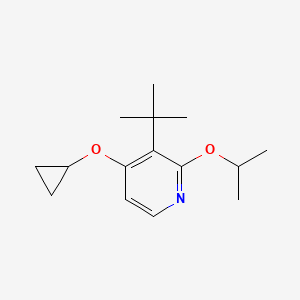
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine: is a synthetic organic compound with the molecular formula C15H23NO2 This compound is characterized by the presence of a pyridine ring substituted with tert-butyl, cyclopropoxy, and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure selectivity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves large-scale organic synthesis techniques. These methods prioritize high yield, purity, and cost-effectiveness. Industrial synthesis may also involve the use of automated reactors and continuous flow systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with new functional groups.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Tert-butyl-4-hydroxyanisole: Similar in structure but with a hydroxy group instead of cyclopropoxy and isopropoxy groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl substituted compound with different functional groups and applications.
Uniqueness: 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-tert-butyl-4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-14-13(15(3,4)5)12(8-9-16-14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clave InChI |
KJQJVEZLGSEZJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


